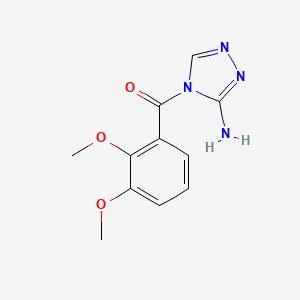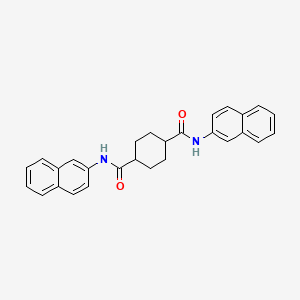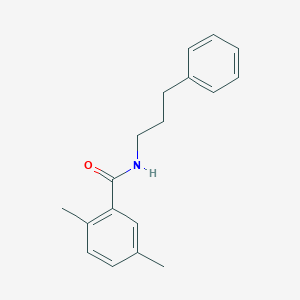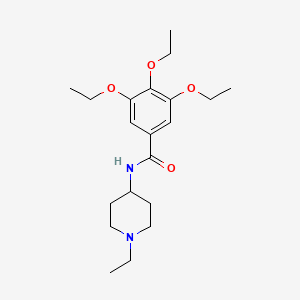![molecular formula C14H20N2O4S B4629671 N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions that aim to introduce specific functional groups, improve selectivity, and enhance biological activity. For instance, the synthesis and biological evaluation of methylsulfonyl and sulfamoyl acetamides have been reported, highlighting the approach to selectively inhibit certain biological targets through molecular modifications (Consalvi et al., 2015). Such processes are crucial for developing potent and selective inhibitors with desirable pharmacological profiles.
Molecular Structure Analysis
The molecular structure of compounds is critical for understanding their chemical behavior and biological activity. Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have provided insights into the importance of hydrogen bond formation and how it influences the compound's stability and reactivity (Romero & Margarita, 2008). Such analyses are pivotal for designing compounds with desired chemical properties and biological actions.
Chemical Reactions and Properties
Chemical properties of compounds like N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide are heavily influenced by their functional groups and molecular structure. For example, the reactivity of compounds containing the sulfonyl group can be explored through various chemical reactions, providing a pathway to synthesize novel derivatives with potential biological activities (Liu et al., 2008). These reactions are essential for the expansion of chemical libraries useful in drug discovery.
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, play a crucial role in its application in drug formulation and delivery. The synthesis and crystal structure analysis of related acetamides have been investigated to understand their potential as pharmaceutical agents (Navarrete-Vázquez et al., 2011). These studies provide insights into how the physical properties of compounds can be optimized for medical use.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for determining a compound's suitability for drug development. Research into the synthesis and characterization of acetamides reveals the impact of different substituents on the compound's chemical behavior (Yang Man-li, 2008). Understanding these properties is essential for designing molecules with specific functions and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Biological Activity
Versatile Synthesis of Chiral Cyclopropane Units : The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units highlights the synthesis of conformationally restricted analogues of histamine, showcasing the cyclopropane ring's utility in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
COX-2 Inhibitors : A new series of methylsulfonyl and sulfamoyl acetamides demonstrated selective inhibition of the cyclooxygenase-2 (COX-2) isoform, highlighting the potential therapeutic applications of related compounds in inflammation and pain management (Consalvi et al., 2015).
Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aimed for use as antimicrobial agents, indicates the broader applicability of sulfonamide moieties in drug development for combating microbial infections (Darwish et al., 2014).
Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, serves as an intermediate for the complete natural synthesis of antimalarial drugs, showcasing the compound's role in developing therapeutic agents (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-[ethyl(methylsulfonyl)amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-16(21(2,18)19)12-6-8-13(9-7-12)20-10-14(17)15-11-4-5-11/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQGFUJDXUIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC(=O)NC2CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)

![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)


![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)